N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Introduction to Pyrazolo[3,4-d]Pyrimidine Derivatives in Targeted Therapy
Structural Significance of N-(2,3-Dimethylphenyl)-2-{[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl]Sulfanyl}Acetamide in Heterocyclic Drug Design
The molecular architecture of This compound (molecular formula: $$ \text{C}{21}\text{H}{18}\text{FN}_{5}\text{OS} $$) reflects key advancements in heterocyclic drug design. Its pyrazolo[3,4-d]pyrimidine core serves as a bioisostere for purine nucleobases, enabling competitive inhibition of adenosine-binding enzymes and receptors. The 4-fluorophenyl substituent at position 1 enhances hydrophobic interactions with kinase ATP-binding pockets, while the sulfanylacetamide chain at position 4 introduces flexibility and hydrogen-bonding potential.
Table 1: Structural Components and Their Pharmacological Roles
The dimethylphenyl moiety in the acetamide group further fine-tunes steric and electronic properties, reducing off-target effects. This multi-component design aligns with structure-activity relationship (SAR) studies that prioritize substituent positioning for optimal kinase inhibition. For instance, fluorination at the phenyl ring increases metabolic stability, a feature critical for oral bioavailability.
Historical Evolution of Pyrazolo[3,4-d]Pyrimidine-Based Pharmacophores
The development of pyrazolo[3,4-d]pyrimidine derivatives began in the mid-20th century with the synthesis of allopurinol , a xanthine oxidase inhibitor used to treat gout. Early research focused on their role as purine analogs, exploiting their ability to disrupt nucleotide metabolism in cancer cells. By the 1990s, medicinal chemists recognized the scaffold’s versatility for kinase inhibition, leading to derivatives like dinaciclib , a cyclin-dependent kinase (CDK) inhibitor.
The introduction of This compound marks a shift toward target-oriented design . Modern synthetic strategies, such as [4+2] cycloaddition and Suzuki-Miyaura coupling, enable precise functionalization of the core structure. For example, the addition of a 4-fluorophenyl group via nucleophilic aromatic substitution significantly improved selectivity for VEGFR-2 over related kinases.
Key Milestones in Pyrazolo[3,4-d]Pyrimidine Research:
- 1960s : Discovery of allopurinol’s xanthine oxidase inhibitory activity.
- 1990s : Development of CDK inhibitors (e.g., dinaciclib) for cancer therapy.
- 2020s : Rational design of VEGFR-2 inhibitors with fluorinated substituents.
Recent studies highlight the scaffold’s adaptability for polypharmacology , where single compounds modulate multiple targets. For instance, derivatives inhibiting both VEGFR-2 and epidermal growth factor receptor (EGFR) demonstrate synergistic antitumor effects. This evolution underscores the scaffold’s enduring relevance in oncology drug discovery.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-4-3-5-18(14(13)2)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZONPQHUINFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses based on recent research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A dimethylphenyl group,
- A pyrazolo[3,4-d]pyrimidin moiety,
- A sulfanyl functional group linked to an acetamide.
This structure contributes to its interaction with biological targets and influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research has shown that it may exert its effects through:
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidin scaffold is known for its ability to inhibit kinases, which play critical roles in cell proliferation and survival.
- Modulation of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 1.4 | Induction of apoptosis |
| HepG2 (Liver) | 22.6 | Inhibition of cell proliferation |
| A549 (Lung) | 10.5 | Modulation of signaling pathways |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell types while demonstrating a higher IC50 in others, indicating a potential for targeted therapy.
Case Studies
- Breast Cancer Model : In a study using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP. This supports its potential use in breast cancer therapy.
- Liver Cancer Model : HepG2 cells exposed to varying concentrations showed dose-dependent inhibition of growth. The compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Research Findings
Further research has highlighted several important findings regarding the biological activity of this compound:
- Target Specificity : It has been shown to selectively inhibit certain kinases involved in cancer progression without significantly affecting normal cell lines.
- Combination Therapy Potential : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Aryl Group Variations: The target compound’s 2,3-dimethylphenyl group (electron-donating) contrasts with the trifluoromethoxyphenyl group (electron-withdrawing) in the analogue from . The 4-chlorophenyl group in introduces a halogen-bonding capability absent in the fluorine-substituted target compound .
- Pyrimidine Core Modifications: Example 83 () replaces the sulfanyl acetamide with a chromenone moiety, increasing molecular weight (571.20 g/mol) and altering solubility .
Crystallographic Insights
- Crystal Packing : and provide single-crystal X-ray data for analogues with chlorophenyl and methyl-sulfanyl groups. These structures reveal planar pyrimidine cores and intermolecular hydrogen bonds (N–H⋯O/N–H⋯S), critical for stability and solubility .
Physicochemical and Pharmacokinetic Predictions
Molecular Weight and Lipophilicity :
- Melting Points: Example 83’s high melting point (302–304°C) indicates strong crystalline packing, likely due to its extended chromenone system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
